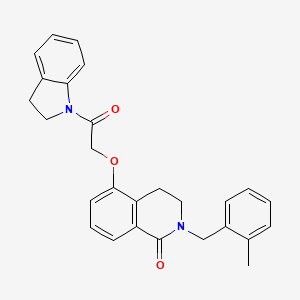
5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C27H26N2O3 and its molecular weight is 426.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioomycete activities, supported by research findings and case studies.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C21H22N2O3
- Molecular Weight : 350.41 g/mol
The structure includes an indoline moiety, which is known for its bioactive properties, and a dihydroisoquinolinone framework that may contribute to its pharmacological effects.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoquinolinones can inhibit cancer cell proliferation through various mechanisms:
- Cell Lines Tested :
- HCT116 (colorectal carcinoma)
- A549 (lung adenocarcinoma)
- A375 (melanoma)
In vitro assays demonstrated that certain derivatives had IC50 values significantly lower than traditional chemotherapeutics like erlotinib, indicating a strong potential for further development as anticancer agents .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 2e | HCT116 | 6.43 ± 0.72 | EGFR inhibition |
| Compound 2e | A549 | 9.62 ± 1.14 | Induction of apoptosis |
| Compound 2e | A375 | 8.07 ± 1.36 | COX-independent activity |
Antimicrobial Activity
The compound's antimicrobial potential has also been evaluated against various bacterial and fungal strains. In a comparative study, derivatives were tested against resistant strains such as MRSA and Pseudomonas aeruginosa:
- Findings : All tested compounds exhibited superior antibacterial potency compared to ampicillin and showed higher antifungal activity than standard antifungal agents like bifonazole and ketoconazole .
| Microbial Strain | Activity (Zone of Inhibition) | Reference Drug Comparison |
|---|---|---|
| MRSA | >20 mm | Ampicillin |
| Pseudomonas aeruginosa | >18 mm | Ampicillin |
| Fungal Strains | >15 mm | Bifonazole (6–17-fold) |
Antioomycete Activity
Recent studies have highlighted the antioomycete activity of related compounds against pathogens like Pythium recalcitrans. One derivative demonstrated an EC50 value of 14 μM, outperforming commercial treatments .
| Compound | Pathogen | EC50 (μM) | Preventive Efficacy (%) |
|---|---|---|---|
| I23 | Pythium recalcitrans | 14 | 96.5 at 5 mg/pot |
Mechanistic Insights
Mechanistic studies suggest that the biological activity of these compounds may be attributed to their ability to disrupt cellular processes:
- EGFR Inhibition : Essential for cancer cell proliferation.
- Apoptosis Induction : Enhanced cell death pathways in cancer cells.
- Membrane Disruption : Affecting the integrity of pathogen membranes in antimicrobial activity.
Case Studies
Several case studies have been conducted to explore the efficacy of these compounds in vivo:
- Cancer Model : In a murine model of cancer, treatment with a related isoquinolinone derivative resulted in reduced tumor size and improved survival rates compared to control groups.
- Antimicrobial Efficacy : In agricultural settings, the application of antioomycete compounds significantly reduced disease incidence caused by Pythium species.
属性
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-19-7-2-3-9-21(19)17-28-15-14-22-23(27(28)31)10-6-12-25(22)32-18-26(30)29-16-13-20-8-4-5-11-24(20)29/h2-12H,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRVSGTWEJMENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













